2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole and pyrimidine rings, along with the piperazine moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as 3,5-dimethyl-1,2-dicarbonyl compounds and amines.
Pyrimidine Ring Introduction: The pyrimidine ring can be introduced through nucleophilic substitution reactions involving 5-fluoro-6-phenylpyrimidine derivatives.
Piperazine Coupling: The final step involves coupling the oxazole and pyrimidine intermediates with piperazine under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include oxazole N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials research.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazole and pyrimidine rings play a crucial role in these interactions, often involving hydrogen bonding and π-π stacking interactions. The piperazine moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-chloro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone
- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-bromo-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone
- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-methyl-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone
Uniqueness
The uniqueness of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one lies in the presence of the fluorine atom on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the oxazole and pyrimidine rings, along with the piperazine moiety, provides a versatile scaffold for further functionalization and optimization in drug development and materials science.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-14-17(15(2)29-25-14)12-18(28)26-8-10-27(11-9-26)21-19(22)20(23-13-24-21)16-6-4-3-5-7-16/h3-7,13H,8-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPWOBUYNPYYJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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